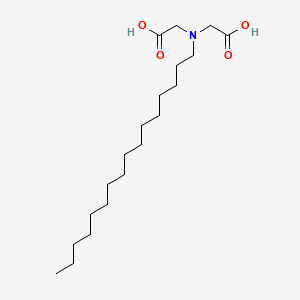

Glycine, N-(carboxymethyl)-N-hexadecyl-

Description

Contextualization within Zwitterionic Surfactant Chemistry

The structure of N-(Carboxymethyl)-N-hexadecylglycine consists of a hydrophilic head group and a hydrophobic tail. The head group contains a quaternary ammonium (B1175870) cation and a carboxylate anion, characteristic of betaine-type surfactants. The hydrophobic portion is a long hexadecyl (C16) alkyl chain. This amphipathic structure, with a long hydrophobic tail, allows the molecule to reduce the surface tension between two liquids or between a liquid and a solid. irosurfactant.com

In the broader context of zwitterionic surfactants, N-acyl glycine (B1666218) derivatives are noted for their excellent biocompatibility and biodegradability, often being derived from natural resources like fatty acids. researchgate.netscielo.br Their properties can be fine-tuned by altering the length of the alkyl chain; longer chains, such as the hexadecyl group, generally lead to lower critical micelle concentrations (CMC) and greater surface activity. mdpi.com

Fundamental Academic Significance and Research Scope

The academic significance of N-(Carboxymethyl)-N-hexadecylglycine and related long-chain N-acylglycines stems from their potential in a variety of advanced applications. Research has focused on their synthesis, physicochemical properties, and novel uses.

Synthesis and Properties: The synthesis of N-acyl amino acid surfactants is a well-explored area of research, with methods including chemical synthesis (such as the Schotten-Baumann condensation), enzymatic synthesis, and chemo-enzymatic methods. researchgate.netbbwpublisher.com Green synthesis routes, often utilizing vegetable oils as acyl donors, are of particular interest due to their environmental benefits. researchgate.net

The properties of these surfactants, such as their critical micelle concentration (CMC) and ability to reduce surface tension, are key areas of investigation. For instance, studies on acyl glycine surfactants derived from various vegetable oils have shown that those with longer average acyl chains exhibit lower CMC values, indicating higher efficiency in forming micelles. researchgate.net The hexadecyl chain in N-(carboxymethyl)-N-hexadecylglycine suggests a low CMC and strong surface activity.

Research Applications: The research scope for N-substituted glycine derivatives is broad, encompassing their use as:

Biocompatible Surfactants: Due to their amino acid-based structure, they are often less irritating and have lower toxicity than traditional surfactants, making them suitable for applications in personal care and pharmaceutical formulations. scielo.br

Advanced Materials: N-substituted glycine oligomers, known as peptoids, are being investigated for their potential in creating nanostructured materials, catalysts, and sensors. nih.gov

Biological Signaling Molecules: Long-chain N-acylglycines have been identified as important signaling lipids in biological systems. nih.gov

The following table presents representative surface properties of long-chain N-acyl glycine surfactants, providing a comparative context for the expected performance of N-(carboxymethyl)-N-hexadecylglycine.

| Surfactant (from vegetable oil) | Average Acyl Chain Length | Critical Micelle Concentration (CMC) (mmol·L⁻¹) | Surface Tension at CMC (mN·m⁻¹) |

| Sodium Cocoyl Glycinate | ~13 | 0.21 | 33.1 |

| Acyl Glycine from Peanut Oil | ~18 | 0.057 | 31.6 |

| Acyl Glycine from Soybean Oil | ~18 | 0.05 | 33.4 |

Data sourced from a study on acyl glycine surfactants derived from vegetable oils. researchgate.net

Historical Development of N-Substituted Glycine Derivatives in Material Science

The study of N-substituted glycine derivatives has evolved significantly over the years. Initially, research focused on the synthesis and basic properties of simple N-alkylated amino acids. mdpi.com Traditional synthesis methods included reductive alkylation and nucleophilic substitution, which often came with drawbacks like the formation of by-products and difficult purification. encyclopedia.pub

The development of more efficient and greener synthesis methods has been a major driver of research in this area. acs.orgnih.gov The use of enzymatic and chemo-enzymatic processes represents a significant advancement, offering milder reaction conditions and improved sustainability. researchgate.net

In material science, the interest in N-substituted glycines has expanded beyond their surfactant properties. The ability to create well-defined oligomers (peptoids) with tunable side chains has opened up new avenues for the design of functional materials. nih.gov These peptoids are structural isomers of peptides but are resistant to proteolytic degradation, making them attractive for biomedical applications. nih.gov The historical trajectory shows a clear shift from studying these molecules as simple surfactants to exploring their potential as building blocks for complex and functional materials.

Structure

2D Structure

Properties

CAS No. |

3775-52-8 |

|---|---|

Molecular Formula |

C20H39NO4 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

2-[carboxymethyl(hexadecyl)amino]acetic acid |

InChI |

InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |

InChI Key |

AFPRBBQKUYJMJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Carboxymethyl N Hexadecylglycine

Established Synthetic Pathways for N-Alkylglycine Derivatives

The synthesis of N-alkylglycine derivatives is a well-established field in organic chemistry, driven by the broad utility of these compounds as intermediates, surfactants, and chelating agents. Traditional methods for preparing N-alkylated α-amino acids often involve reductive alkylation using aldehydes or nucleophilic substitution with alkyl halides. sigmaaldrich.com These methods can suffer from drawbacks such as the limited availability of starting materials, the generation of stoichiometric byproducts, and complex purification procedures. sigmaaldrich.com

A prevalent and straightforward method for synthesizing N-alkylglycine derivatives is the aminolysis of chloroacetic acid with a primary alkylamine. sigmaaldrich.com This reaction involves the nucleophilic attack of the amine on the α-carbon of chloroacetic acid, displacing the chloride ion. Another approach involves the reaction of amines with azodicarboxylates and diazoalkanes in a three-component system, which can proceed without the need for a catalyst. nih.gov

For more complex structures like N-substituted glycine (B1666218) oligomers (peptoids), solid-phase synthesis is a common technique. rsc.org A typical method involves the acylation of a receptive amine with an activated carboxylic acid derivative, such as monobromoacetic acid, followed by the displacement of the halide by a primary amine to propagate the chain. rsc.org

The table below summarizes various established methods for the synthesis of N-alkylglycine derivatives.

| Synthetic Method | Reactants | Key Features |

| Aminolysis of Haloacetic Acid | Alkylamine, Chloroacetic Acid | Direct nucleophilic substitution; a common and foundational method. sigmaaldrich.com |

| Reductive Alkylation | Amine, Aldehyde, Reducing Agent | Forms the N-alkyl bond via an imine intermediate. sigmaaldrich.com |

| Nucleophilic Substitution | Amine, Alkyl Halide | A general method for N-alkylation, though over-alkylation can be an issue. thieme-connect.de |

| Three-Component Reaction | Amine, Azodicarboxylate, Diazoalkane | Catalyst-free approach leading to hydrazino-containing glycine derivatives. nih.gov |

| Submonomer Solid-Phase Synthesis | Bromoacetic Acid, Primary Amine | Used for creating N-substituted glycine oligomers (peptoids). rsc.org |

Quaternization Reactions and Glycine Derivative Synthesis

Quaternization is a process that involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. While not typically a direct route for the synthesis of N-(carboxymethyl)-N-hexadecylglycine, quaternization reactions are significant in the broader context of glycine derivative chemistry for creating specialized molecules and catalysts.

For instance, quaternization polymerization has been used to create main-chain chiral polymers from natural alkaloids. nih.gov These polymers can then act as organocatalysts in asymmetric reactions, such as the benzylation of glycine derivatives to produce phenylalanine derivatives with high yield and good enantioselectivity. nih.gov

In another application, a continuous-flow process has been developed for the rapid and efficient synthesis of unnatural tryptophan derivatives. sigmaaldrich.com This process involves the quaternization of gramine intermediates with methyl iodide, followed by a substitution reaction with a chiral glycine-derived Ni-complex. sigmaaldrich.com Quaternization is also a key step in modifying peptides and proteins; for example, the terminal glycine residue in insulin can be quaternized to study the effects of such modifications on biological activity. semanticscholar.org

Furthermore, quaternization is employed to create glycine-based chemical delivery systems. N-substituted nicotinyl esters of glycine can be quaternized using methyl iodide, and the resulting N-quaternized nicotinyl glycine esters can be reduced to 1,4-dihydropyridine derivatives designed for targeted delivery to the brain. chemicalbook.com

Specific Approaches to N-(Carboxymethyl)-N-hexadecylglycine Analogs

One logical and direct synthetic pathway would involve the dialkylation of hexadecylamine (a primary amine) with two equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Proposed Synthetic Route:

Step 1: Hexadecylamine is reacted with a strong base (e.g., sodium hydroxide) to deprotonate the amine, increasing its nucleophilicity.

Step 2: Two equivalents of sodium chloroacetate are added. The hexadecylamine anion performs a nucleophilic attack on the α-carbon of chloroacetic acid, displacing the chloride ion in a Williamson ether-like synthesis, but for an amine. This substitution happens twice to yield the final N,N-disubstituted product.

This approach is an extension of the well-established method of reacting alkylamines with chloroacetic acid to form N-alkylglycine derivatives. researchgate.net

An alternative strategy would be the N-alkylation of iminodiacetic acid (IDA). IDA provides the core N-(carboxymethyl)glycine structure.

Alternative Synthetic Route:

Step 1: Iminodiacetic acid is treated with a base to deprotonate the secondary amine.

Step 2: A long-chain alkyl halide, such as 1-bromohexadecane or 1-iodohexadecane, is added. The deprotonated IDA then acts as a nucleophile, displacing the halide from the hexadecyl chain to form the final product.

This method relies on the direct N-alkylation of a secondary amine, a common transformation in organic synthesis. thieme-connect.de The choice between these routes would depend on factors such as the commercial availability and cost of the starting materials (hexadecylamine vs. iminodiacetic acid) and the ease of purification.

Principles of Green Chemistry in N-Substituted Glycine Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of N-substituted glycine derivatives has benefited from these principles, with several studies reporting environmentally benign synthetic methods.

A primary tenet of green chemistry is the replacement of toxic organic solvents with safer alternatives. orgsyn.org A significant advancement in the synthesis of N-substituted glycine derivatives has been the use of water as the reaction solvent. researchgate.netchemicalbook.com For example, a green synthesis method has been described for a series of N-substituted glycines with aliphatic carbon chains ranging from three to eight carbons. researchgate.netorgsyn.org In this method, the reaction between an alkylamine and chloroacetic acid is carried out in water, completely avoiding the use of toxic solvents. researchgate.net The reactions are typically performed in an ice bath and stirred for an extended period to achieve the desired product. researchgate.net

Another key principle of green chemistry is the development of catalyst-free reactions. A three-component reaction of amines, azodicarboxylates, and diazoalkanes has been reported to produce hydrazino-containing glycine derivatives under green and sustainable conditions without the need for any metal catalyst or light irradiation. nih.gov This approach not only simplifies the reaction setup but also avoids potential contamination of the final product with residual metal catalysts.

These green approaches offer several advantages:

Safety: Eliminates the risks associated with flammable, volatile, and toxic organic solvents.

Simplicity: Often involves simpler work-up and purification procedures.

Environmental Impact: Reduces chemical waste and pollution.

Optimization of Reaction Conditions and Yield for N-(Carboxymethyl)-N-hexadecylglycine Production

Optimizing the reaction conditions is critical for maximizing the yield and purity of N-(carboxymethyl)-N-hexadecylglycine while minimizing byproducts and production costs. While specific optimization studies for this exact molecule are not published, the principles can be inferred from studies on analogous chemical processes, such as the synthesis of carboxymethyl cellulose (CMC), which also involves a carboxymethylation reaction via etherification. nsf.gov

The key variables that would require optimization for the synthesis of N-(carboxymethyl)-N-hexadecylglycine from hexadecylamine and sodium chloroacetate include reaction temperature, reaction time, and the stoichiometry of the reactants.

Concentration of Base (e.g., NaOH): The concentration of the base is crucial. An optimal concentration is needed to deprotonate the amine effectively for the nucleophilic substitution. nsf.gov Insufficient base would result in a low reaction rate, while an excessive concentration could promote side reactions. nsf.gov

Molar Ratio of Reactants: The molar ratio of the carboxymethylating agent (e.g., sodium chloroacetate) to the amine substrate is a critical parameter. A stoichiometric excess of the chloroacetate may be required to drive the reaction to completion and ensure both carboxymethyl groups are added. However, too large an excess would be wasteful and could complicate purification.

Reaction Temperature: Temperature influences the reaction rate. Higher temperatures generally increase the rate of reaction but can also lead to the formation of undesired byproducts. An optimal temperature must be found that provides a reasonable reaction time without compromising the purity of the product.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to achieve a high conversion of the starting materials. Monitoring the reaction progress over time using techniques like chromatography would be necessary to determine the point at which the maximum yield is achieved.

Solvent System: If a solvent other than water is used, its nature can significantly impact the reaction. For long-chain, lipophilic molecules like N-(carboxymethyl)-N-hexadecylglycine, a mixed-solvent system (e.g., ethanol:isopropanol) might be necessary to ensure the solubility of all reactants. nsf.gov

The table below outlines the key parameters and their potential impact on the synthesis.

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. | Balance reaction speed with the prevention of side reactions and degradation. |

| Time | Determines the extent of conversion. | Monitor reaction to identify the point of maximum yield before byproduct formation increases. |

| Base Concentration | Activates the amine for nucleophilic attack. nsf.gov | Optimize to ensure complete reaction without promoting undesired side reactions like the formation of sodium glycolate. nsf.gov |

| Molar Ratio of Reactants | Influences yield and product distribution. | Adjust the ratio of chloroacetate to amine to maximize the formation of the di-substituted product over the mono-substituted intermediate. |

| Solvent | Affects reactant solubility and reaction rate. | Select a solvent or solvent mixture that can dissolve both the polar (chloroacetate) and non-polar (hexadecylamine) reactants. nsf.gov |

By systematically varying these parameters, a robust and efficient process for the production of N-(carboxymethyl)-N-hexadecylglycine can be developed.

Molecular Conformation and Supramolecular Assembly of N Carboxymethyl N Hexadecylglycine

Theoretical and Experimental Investigations of Molecular Conformation

Specific experimental data from techniques like X-ray crystallography or detailed theoretical conformational analyses for N-(carboxymethyl)-N-hexadecylglycine are not extensively available in the public literature. However, its conformation can be inferred from the fundamental principles of molecular chemistry and studies of related long-chain amphiphiles.

The molecule possesses a highly flexible 16-carbon alkyl chain, which can adopt numerous conformations in solution due to the free rotation around its carbon-carbon single bonds. In a nonpolar environment or in the crystalline state, this chain would be expected to adopt a stable, all-trans (zigzag) conformation to minimize steric hindrance. In aqueous solution, this hydrophobic tail drives the molecule's self-assembly to reduce its unfavorable contact with water molecules.

The polar headgroup, an iminodiacetate (B1231623) moiety, has a conformation that is critically dependent on the pH of the solution. The tertiary nitrogen and the two carboxylic acid groups can exist in different protonation states. At very low pH, the nitrogen is protonated to form a cation. As the pH increases, the carboxylic acid groups deprotonate, leading to a zwitterionic form and subsequently an anionic form at high pH. These changes in ionization directly influence the headgroup's size, hydration, and electrostatic interactions, thereby dictating its conformational state and packing during supramolecular assembly.

Self-Assembly Mechanisms of Amphiphilic N-(Carboxymethyl)-N-hexadecylglycine

The dual nature of N-(carboxymethyl)-N-hexadecylglycine—possessing both a hydrophobic tail and a hydrophilic headgroup—is the primary driver of its self-assembly in aqueous solutions. The principal mechanism is the hydrophobic effect, where the hexadecyl chains aggregate to minimize their exposure to water, while the polar headgroups remain at the aggregate-water interface. This process leads to the formation of organized supramolecular structures.

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into micelles. The CMC is a fundamental property indicating the tendency of a surfactant to form aggregates. For N-alkyliminodiacetic acids, research has shown that these compounds exhibit surface activity and form micelles in aqueous solutions.

Studies on a series of N-alkyliminodiacetic acids demonstrated their pH-dependent surface properties. The CMC for N-hexadecyliminodiacetic acid was determined to be 1.1 x 10⁻⁴ M at its isoelectric point (pH 3.0). This value underscores its efficiency in forming micelles, driven by the long C16 chain.

Table 1: Physicochemical Properties of N-Alkyliminodiacetic Acids

| Alkyl Chain Length | Isoelectric Point (pH) | CMC at Isoelectric Point (M) |

|---|---|---|

| 12 (dodecyl) | 3.5 | 2.0 x 10⁻³ |

| 14 (tetradecyl) | 3.2 | 4.5 x 10⁻⁴ |

| 16 (hexadecyl) | 3.0 | 1.1 x 10⁻⁴ |

| 18 (octadecyl) | 2.8 | 3.0 x 10⁻⁵ |

Data sourced from studies on N-alkyliminodiacetic acids.

The aggregation number is influenced by factors such as temperature, ionic strength, and the chemical structure of the surfactant. For comparison, other C16 surfactants like hexadecyltrimethylammonium bromide (CTAB) have reported aggregation numbers that vary with solution conditions.

Table 2: Example Aggregation Numbers for C16 Surfactants

| Surfactant | Method | Aggregation Number (Nagg) |

|---|---|---|

| Hexadecyltrimethylammonium Bromide (CTAB) | Light Scattering | ~90-130 |

| Sodium Hexadecyl Sulfate | Fluorescence Quenching | ~100 |

Note: This data is for comparative purposes and is not for N-(carboxymethyl)-N-hexadecylglycine.

Beyond simple micelles, N-(carboxymethyl)-N-hexadecylglycine can form more complex supramolecular structures. A significant finding is that its sodium salt, sodium hexadecylimino diacetate, which typically forms micelles in dilute aqueous solution, can be induced to form vesicles. Vesicles are enclosed bilayer structures with an aqueous core.

This transition from micelles to vesicles is triggered by the introduction of specific divalent metal ions, such as copper (II), cobalt (II), and nickel (II). The metal ions coordinate with the iminodiacetate headgroups of the surfactant molecules. This coordination effectively bridges multiple headgroups, altering the molecular packing parameter and favoring the formation of bilayer structures (vesicles) over spherical micelles. This demonstrates a clear pathway to control the morphology of the self-assembled architecture through the addition of specific ions.

Crystallization-driven self-assembly (CDSA) is a powerful technique for creating well-defined, non-spherical nanostructures from amphiphilic molecules that possess a crystallizable block. This process typically involves dissolving the amphiphile at a high temperature or in a good solvent and then cooling or adding a poor solvent to induce crystallization of one block, which then drives the self-assembly into structures like nanofibers or platelets.

While CDSA is most commonly documented for block copolymers, the principles are applicable to small-molecule amphiphiles with a sufficiently long and crystallizable component. The hexadecyl chain of N-(carboxymethyl)-N-hexadecylglycine is known to be crystallizable. It is therefore plausible that under appropriate conditions (e.g., controlled cooling from a hot solution), this compound could undergo CDSA. This would involve the C16 tails aligning and crystallizing to form the core of an anisotropic structure, such as a nanotape or fiber, with the polar carboxymethyl-glycine headgroups forming the solvated corona.

Influence of External Stimuli on Self-Assembly (e.g., pH, Ionic Strength, Temperature)

The self-assembly of N-(carboxymethyl)-N-hexadecylglycine is highly sensitive to external conditions, which can be used to control the formation and morphology of its aggregates.

pH: The pH of the solution is a critical stimulus due to the multiple ionizable sites in the headgroup. The headgroup can be cationic, zwitterionic, or anionic. At its isoelectric point (pI ≈ 3.0), the molecule is zwitterionic (net charge is zero), which often leads to minimum solubility and a low CMC. At pH values below the pI, the headgroup is cationic, leading to strong electrostatic repulsion that may hinder aggregation. At pH values significantly above the pI, the headgroup becomes doubly anionic, again leading to strong repulsion. This pH-responsiveness allows for the tuning of aggregate formation and stability by simply adjusting the acidity of the solution.

Ionic Strength: As demonstrated by the metal-ion-induced vesicle formation, ionic strength has a profound effect on self-assembly. The addition of electrolytes, particularly divalent cations like Cu²⁺, screens the electrostatic repulsion between the charged headgroups and can also directly coordinate with them. This change in intermolecular forces alters the effective shape of the surfactant molecule, promoting a transition from micelles to vesicles.

Temperature: Temperature typically has a complex effect on the micellization of ionic and zwitterionic surfactants. For many such surfactants, the CMC value exhibits a U-shaped curve as a function of temperature, passing through a minimum at a specific temperature. Initially, an increase in temperature often lowers the CMC because it enhances the hydrophobic effect, favoring aggregation. However, at higher temperatures, the increased solubility of the surfactant monomers can begin to disfavor micellization, causing the CMC to rise again.

Interfacial Science and Adsorption Behavior of N Carboxymethyl N Hexadecylglycine

Surface Tension Reduction and Adsorption at Liquid-Air Interfaces

N-(carboxymethyl)-N-hexadecylglycine is highly surface-active due to its amphiphilic structure. The hydrophobic hexadecyl tail creates a strong impetus for the molecule to escape the aqueous bulk phase and adsorb at the liquid-air interface, thereby reducing the surface tension of the water. The efficiency of a surfactant in reducing surface tension is often quantified by its critical micelle concentration (CMC), which is the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles and the surface tension reaches its minimum value.

The table below presents the CMC values for a selection of common surfactants, illustrating the effect of alkyl chain length and headgroup type on micellization.

| Surfactant | Category | Alkyl Chain Length | CMC (Molarity) |

| Sodium Octyl Sulfate | Anionic | 8 | 0.13 |

| Sodium Dodecyl Sulfate | Anionic | 12 | 0.0083 |

| Sodium Tetradecyl Sulfate | Anionic | 14 | 0.0021 |

| Decyltrimethylammonium Bromide | Cationic | 10 | 0.065 |

| Dodecyltrimethylammonium Bromide | Cationic | 12 | 0.016 |

| Hexadecyltrimethylammonium Bromide | Cationic | 16 | 0.00092 |

This table is for illustrative purposes and shows the general trends in CMC values for different surfactant types.

Adsorption Mechanisms on Solid Substrates

The adsorption of N-(carboxymethyl)-N-hexadecylglycine onto solid substrates is a key aspect of its functionality, particularly in mineral processing applications. The nature of this adsorption is dictated by a combination of electrostatic interactions, chemical bonding, and hydrophobic effects, which are in turn influenced by the pH of the aqueous solution and the surface chemistry of the mineral.

Research on the C14 analogue, N-(carboxymethyl)-N-tetradecylglycine (NCNT), provides significant understanding of the interaction with mineral surfaces like fluorapatite (B74983). Density functional theory (DFT) calculations have shown that NCNT can chemisorb onto the fluorapatite surface through the formation of bidentate bonds between the oxygen atoms of the carboxyl groups and the calcium atoms on the mineral surface. This interaction is a strong driving force for the adsorption of the surfactant onto the fluorapatite.

In the case of dolomite, a magnesium-containing carbonate mineral, the adsorption mechanism is also expected to involve chemical interactions between the carboxyl groups of the surfactant and the metal cation sites (Ca²⁺ and Mg²⁺) on the mineral surface. The presence of two carboxyl groups in the headgroup of N-(carboxymethyl)-N-hexadecylglycine allows for chelation, which can lead to strong and selective adsorption. The pH of the solution plays a critical role, as it determines the degree of ionization of the carboxyl groups and the surface charge of the mineral.

The selective adsorption of N-(carboxymethyl)-N-hexadecylglycine and its analogues onto specific mineral surfaces is the basis for their use as collectors in froth flotation. The goal of a collector is to render the surface of the target mineral hydrophobic, allowing it to attach to air bubbles and be floated away from the gangue minerals.

Studies on the flotation of fluorapatite using NCNT have demonstrated its effectiveness as a collector. The adsorption of NCNT onto the fluorapatite surface increases its hydrophobicity, leading to high recovery rates. A notable advantage of NCNT is its ability to perform well at lower temperatures compared to traditional fatty acid collectors, which can be attributed to its good water solubility.

The table below summarizes the flotation performance of NCNT on fluorapatite, highlighting its efficiency as a collector.

| Collector | Optimal pH | Temperature (°C) | Fluorapatite Recovery (%) |

| N-(carboxymethyl)-N-tetradecylglycine (NCNT) | 3.5 | 16 | > 90 |

| Oleic Acid (OA) | - | 25 | ~94.5 |

| Oleic Acid (OA) | - | 16 | ~70 |

This data is based on studies of the C14 analogue, NCNT, and illustrates its potential as a flotation collector.

Interactions with Diverse Material Systems for Functionalization5.1. Complexation Chemistry with Metal Ions

There are no detailed research findings or data tables available in the public domain to populate these specific areas for Glycine (B1666218), N-(carboxymethyl)-N-hexadecyl-.

Advanced Analytical and Spectroscopic Characterization of N Carboxymethyl N Hexadecylglycine

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of N-(Carboxymethyl)-N-hexadecylglycine and for gaining structural information through fragmentation analysis.

Due to its low volatility and zwitterionic character, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry can be used to confirm the elemental formula.

Fragmentation in tandem MS (MS/MS) experiments would provide structural confirmation. Key fragmentation pathways would likely involve the loss of one or both carboxymethyl groups, as well as cleavage along the hexadecyl chain. The fragmentation of related N-acylglycine derivatives often shows characteristic losses. nist.gov

Table 3: Predicted Mass Spectrometric Data for N-(Carboxymethyl)-N-hexadecylglycine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 386.3214 |

| [M-H]⁻ | 384.3068 |

Predicted m/z values are based on the exact mass of the most abundant isotopes.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique capable of providing detailed chemical information about the outermost molecular layers of a material. mdpi.com Given the amphiphilic nature of N-(Carboxymethyl)-N-hexadecylglycine, it is expected to form ordered monolayers or bilayers on various substrates. ToF-SIMS is an ideal tool to study the orientation and chemical composition of these self-assembled structures. nih.gov

When analyzing a monolayer of N-(Carboxymethyl)-N-hexadecylglycine, ToF-SIMS can identify characteristic fragment ions from both the hydrophilic headgroup and the hydrophobic hexadecyl tail. aip.org The relative intensities of these ions can provide insights into the orientation of the molecules at the surface. For instance, a higher intensity of fragments from the hexadecyl chain would suggest that the tails are oriented away from the substrate. The technique can also be used in imaging mode to map the lateral distribution of the compound on a surface with high spatial resolution. semanticscholar.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| N-(Carboxymethyl)-N-hexadecylglycine |

| N-methylmorpholine betaine (B1666868) |

| N,N-dimethylglycine |

| N,N-dimethyl(4-vinylbenzyl)-n-hexadecylammonium chloride |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules like N-(Carboxymethyl)-N-hexadecylglycine. In an MS/MS experiment, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a detailed map of the molecule's structure.

While specific MS/MS fragmentation data for N-(Carboxymethyl)-N-hexadecylglycine is not extensively detailed in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of similar compounds, such as other long-chain N-alkylated amino acids and amphoteric surfactants. wordpress.comnih.govlibretexts.org In positive ion mode, the molecular ion [M+H]⁺ would be expected. Key fragmentation events would likely involve the cleavage of the long hexadecyl alkyl chain and fragmentations around the tertiary amine and carboxyl groups. libretexts.orgmiamioh.edu

Common fragmentation patterns for aliphatic amines often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For N-(Carboxymethyl)-N-hexadecylglycine, this could result in the loss of the hexadecyl radical or other parts of the alkyl chain. Additionally, the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxymethyl groups is a common fragmentation pathway for carboxylic acids. libretexts.orgyoutube.com The study of related glycine-containing compounds has shown characteristic losses corresponding to the amino acid structure. nih.govmdpi.commassbank.eu

Table 1: Predicted MS/MS Fragmentation Data for N-(Carboxymethyl)-N-hexadecylglycine

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - 44]⁺ | CO₂ | Loss of a carboxyl group |

| [M+H]⁺ | [M+H - 59]⁺ | CH₂COOH | Loss of a carboxymethyl group |

| [M+H]⁺ | [M+H - 225]⁺ | C₁₆H₃₃• | Loss of the hexadecyl radical |

| [M+H]⁺ | Various | CₙH₂ₙ₊₂ | Cleavage along the hexadecyl chain |

This table is predictive and based on general fragmentation principles of related molecules.

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass alone. nih.govacs.org

For N-(Carboxymethyl)-N-hexadecylglycine, IMS-MS could be particularly insightful. The technique can provide a rotationally averaged collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. nih.govlibretexts.orgnih.gov This information can be used to study the conformational landscape of the molecule. For instance, the long, flexible hexadecyl chain can adopt various conformations, and IMS could potentially distinguish between folded and extended structures.

Table 2: Application of Ion Mobility Spectrometry to N-(Carboxymethyl)-N-hexadecylglycine Analysis

| Analytical Parameter | Information Provided | Relevance to N-(Carboxymethyl)-N-hexadecylglycine |

| Drift Time | Time taken for an ion to traverse the mobility cell | Correlates with ion size and shape |

| Collision Cross-Section (CCS) | Rotationally averaged area of the ion | A key physical parameter for structural confirmation and differentiation of conformers |

| Isomer Separation | Separation of ions with the same mass but different structures | Detection and identification of potential synthetic byproducts and isomers |

This table outlines the potential applications and data obtainable from IMS analysis.

Chromatographic Separations for Purity and Composition Analysis

Chromatographic techniques are fundamental for separating components in a mixture, making them essential for determining the purity and composition of N-(Carboxymethyl)-N-hexadecylglycine samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants. shimadzu.comlabrulez.comresearchgate.net The separation of zwitterionic compounds like N-(Carboxymethyl)-N-hexadecylglycine can be challenging due to their dual charge characteristics. sielc.comchromforum.org Reversed-phase HPLC (RP-HPLC) is a commonly employed method, where separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov

For N-(Carboxymethyl)-N-hexadecylglycine, a C8 or C18 column would be suitable, where the long hexadecyl chain would provide strong hydrophobic retention. wordpress.com The mobile phase composition, particularly its pH and the use of ion-pairing agents, is critical for achieving good peak shape and resolution. sielc.comsielc.com Adjusting the pH can alter the ionization state of the carboxyl and amino groups, thereby influencing retention. The use of additives like trifluoroacetic acid (TFA) can improve peak shape, and in some cases, the addition of glycine (B1666218) has been shown to enhance mass spectrometry detection by mitigating the ion-suppressing effects of TFA. nih.gov

The analysis of N-alkyl amino acids and other amino acid derivatives often requires specific HPLC conditions to achieve separation, sometimes involving derivatization to enhance detection. liberty.edunih.govoup.comsigmaaldrich.com However, with a suitable detector like a Charged Aerosol Detector (CAD) or a mass spectrometer, direct analysis is feasible.

Table 3: Hypothetical HPLC Method for N-(Carboxymethyl)-N-hexadecylglycine

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Provides hydrophobic interaction with the hexadecyl chain. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to control ionization state. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | 50% to 95% B over 15 minutes | To elute the strongly retained compound. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 40 °C | To improve peak shape and reproducibility. |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) | For sensitive and specific detection without a chromophore. |

This table presents a plausible HPLC method based on established principles for separating amphoteric surfactants.

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques provide visual information about the surface topography and morphology of a substance at the micro and nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale. nih.gov It is particularly useful for studying the self-assembly of surfactants and the morphology of thin films. rsc.org For N-(Carboxymethyl)-N-hexadecylglycine, AFM could be used to study how the molecules arrange themselves on a substrate, such as mica or graphite.

By depositing a dilute solution of the compound onto a flat surface, one could potentially visualize the formation of monolayers, bilayers, or other aggregates like micelles. The resulting images would provide information on the packing of the molecules and the thickness of the formed layers. Furthermore, AFM can measure adhesion forces between the AFM tip and the sample surface, which can provide insights into the surface properties of the compound. acs.org

Table 4: Information Obtainable from AFM Analysis of N-(Carboxymethyl)-N-hexadecylglycine

| Measurement | Type of Information | Potential Findings |

| Topography Imaging | Surface morphology and structure | Visualization of self-assembled structures (e.g., micelles, bilayers) on a substrate. |

| Height/Depth Profiling | Thickness of molecular layers | Determination of monolayer or bilayer height. |

| Adhesion Force Mapping | Surface interaction properties | Characterization of the hydrophilicity/hydrophobicity of the molecular surface. |

This table summarizes the potential applications of AFM in the characterization of this surfactant.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. It is highly effective for observing the morphology of solid, crystalline materials at high magnification. mdpi.com

For N-(Carboxymethyl)-N-hexadecylglycine in its solid state, SEM analysis would reveal the shape, size, and surface texture of its crystals or particles. This can provide information about the compound's crystallinity and macroscopic structure. In studies of related materials, such as hydrogels containing amphoteric surfactants, SEM has been used to confirm the porous structure and the distribution of the surfactant within the matrix. mdpi.com While specific SEM images of pure N-(Carboxymethyl)-N-hexadecylglycine are not widely published, the technique is a standard method for the morphological characterization of crystalline organic compounds.

Table 5: Morphological Features Analyzable by SEM for Solid N-(Carboxymethyl)-N-hexadecylglycine

| Feature | Description | Significance |

| Crystal Habit | The characteristic external shape of a crystal. | Provides information about the crystalline structure. |

| Particle Size Distribution | The range of sizes of the particles in the sample. | Important for understanding physical properties like solubility and dissolution rate. |

| Surface Texture | The micro-scale features on the particle surfaces. | Can indicate the degree of crystallinity or amorphousness. |

This table outlines the morphological characteristics of the solid compound that can be investigated using SEM.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of self-assembled surfactant structures in solution. For amphoteric surfactants like N-(Carboxymethyl)-N-hexadecylglycine, which possess a long C16 hydrocarbon tail, various aggregate structures such as spherical micelles, wormlike micelles, and vesicles are expected depending on concentration and solution conditions.

Direct observation of these soft material structures can be challenging due to low intrinsic electron contrast. nih.govnih.gov However, innovative TEM strategies allow for detailed morphological characterization. One such method involves using substrates like layered double hydroxides (LDHs) that interact with the surfactant headgroups. nih.gov The functional groups at the micelle-water interface can form a stabilized architecture with the LDH, enabling high-contrast imaging without the need for traditional staining methods. nih.govnih.gov

A study on a structurally related amphoteric surfactant, N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SHDAB), which also has a C16 tail, demonstrated a clear evolution of micellar morphology with increasing concentration. nih.gov At concentrations just above its critical micelle concentration (CMC), the surfactant forms spherical micelles. As the concentration increases, these spheres transition into rodlike and eventually entangled wormlike micelles. nih.gov This concentration-dependent morphological transition from spherical to wormlike micelles is a key characteristic of many long-chain surfactants and is crucial for understanding their rheological properties. Cryo-TEM is another advanced variant of this technique that allows for the observation of these structures in a vitrified, near-native state, providing further insight into their morphology and structural details. nih.gov

Table 1: Micellar Morphological Evolution of N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SHDAB) as a Model for C16 Amphoteric Surfactants

| Concentration (mM) | Observed Morphology | Approximate Dimensions |

|---|---|---|

| 0.0295 | Spherical Micelles | 30 nm diameter |

| 0.059 | Spherical Micelles | 62 nm diameter |

| 0.295 | Spherical to Oval Micelles | 178 nm diameter |

| 1.48 | Rodlike / Wormlike Micelles | 903 nm length |

Data derived from a study on SHDAB, a C16 amphoteric surfactant, visualized by LDH-assisted TEM. nih.gov

3D Tomography

To comprehend the intricate three-dimensional organization of surfactant aggregates, especially complex networks of entangled micelles, 3D electron tomography offers unparalleled insights. This technique, particularly when performed under cryogenic conditions (cryo-ET), allows for the reconstruction of the volumetric structure of self-assembled systems in their native, hydrated state. researchgate.net

For surfactants like N-(Carboxymethyl)-N-hexadecylglycine that can form extensive wormlike micellar networks, cryo-ET can reveal the topology of these systems, distinguishing between branched and entangled networks. researchgate.net The methodology involves vitrifying a thin layer of the sample solution, followed by the acquisition of a series of 2D projection images at various tilt angles using a transmission electron microscope. researchgate.netnih.gov These projections are then computationally reconstructed to generate a 3D model of the structure. researchgate.net

Research on wormlike micelles formed by surfactant mixtures has successfully employed in-situ cryo-ET to reveal the relaxed, unperturbed structure of these entangled systems. researchgate.net Such studies can identify the presence of different phases, for instance, an ordered phase of straight rods near a substrate and an isotropic network of wormlike micelles further from the surface. researchgate.net Furthermore, 3D reconstruction techniques have been instrumental in identifying highly symmetrical, self-assembled inorganic cages whose formation is directed by surfactant micelles, highlighting the technique's power in characterizing complex nanoscale architectures. nih.gov This approach provides crucial information on the spatial arrangement and connectivity within the aggregate network, which is unobtainable through standard 2D microscopy.

Calorimetric and Thermodynamic Characterization

The self-assembly of surfactants into micelles is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy. Calorimetric techniques are essential for directly measuring the heat changes associated with aggregation and thus providing a complete thermodynamic profile of the system. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) for Aggregation Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and precise method for studying the thermodynamics of surfactant micellization. researchgate.netnih.gov In a single ITC experiment, a concentrated solution of the surfactant is titrated into a solvent (typically water) at a constant temperature. The instrument measures the small amounts of heat released or absorbed during the process. acs.org The resulting thermogram shows a distinct transition at the critical micelle concentration (CMC), from which the standard enthalpy of micellization (ΔH°mic) can be determined directly. acs.org

From the CMC value, the standard Gibbs free energy of micellization (ΔG°mic) can be calculated. Subsequently, the standard entropy of micellization (ΔS°mic) is derived from the Gibbs-Helmholtz equation. acs.orgnih.gov This allows for a complete thermodynamic characterization of the aggregation process.

Studies on zwitterionic sulfobetaine (B10348) surfactants with varying alkyl chain lengths provide an excellent model for understanding the thermodynamics of N-(Carboxymethyl)-N-hexadecylglycine aggregation. acs.orgnih.govresearchgate.net For these surfactants, the micellization process is typically entropy-driven at lower temperatures, a hallmark of the hydrophobic effect where the ordering of water molecules around the surfactant tails is disrupted. acs.orgnih.gov As the temperature increases, the process can become enthalpy-driven. The negative value of ΔG°mic indicates the spontaneity of micelle formation. acs.orgnih.gov

Table 2: Thermodynamic Parameters for the Micellization of Zwitterionic Sulfobetaine Surfactants in Water at 25°C

| Surfactant | Alkyl Chain | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

|---|---|---|---|---|

| SB 3-12 | C12 | -24.3 | 4.3 | 28.6 |

| SB 3-14 | C14 | -30.6 | 9.0 | 39.6 |

| SB 3-16 | C16 | -36.4 | 14.5 | 50.9 |

Data obtained by Isothermal Titration Calorimetry for a homologous series of sulfobetaines. acs.orgacs.org

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the atomic and molecular arrangement within a crystalline solid and for analyzing the larger-scale supramolecular structures of self-assembled systems.

For a compound like N-(Carboxymethyl)-N-hexadecylglycine, single-crystal XRD can provide the definitive three-dimensional structure if a suitable crystal can be grown. This analysis reveals precise bond lengths, bond angles, and the conformation of the molecule. It also elucidates the packing arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonds and van der Waals forces. For instance, a study on a related zwitterionic compound, DABCO mono-betaine monohydrate, determined its crystal structure to be in the orthorhombic space group Pmn21, with water molecules linking the betaine units into linear chains via hydrogen bonds. researchgate.net If single crystals are not available, powder X-ray diffraction (PXRD) can be used to obtain structural information from a microcrystalline sample. nih.gov

Beyond the atomic scale, Small-Angle X-ray Diffraction (SAXD) is used to investigate the supramolecular structures formed by surfactant aggregates in solution or in hydrated states. This technique can determine the shape, size, and arrangement of micelles, vesicles, or liquid crystalline phases. For example, studies on other amphiphiles like lipopolysaccharides have used SAXD to identify the formation of unilamellar structures and their transformation into non-lamellar, inverted cubic structures upon the addition of divalent cations. nih.gov The diffraction patterns provide information on the repeating distances within these ordered phases, such as the lamellar repeat distance in stacked bilayers.

Table 3: Example Crystallographic Data for a Zwitterionic Compound (DABCO mono-betaine monohydrate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmn21 |

| a (Å) | 10.455 |

| b (Å) | 7.961 |

| c (Å) | 5.251 |

| Z (molecules/unit cell) | 2 |

Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

Computational Chemistry and Molecular Modeling of N Carboxymethyl N Hexadecylglycine Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of N-(carboxymethyl)-N-hexadecylglycine, MD simulations can unravel the intricate mechanisms driving the spontaneous organization of these surfactant molecules into larger aggregates, such as micelles and bilayers, in aqueous solutions.

The self-assembly process is governed by a delicate balance of intermolecular forces, including hydrophobic interactions between the hexadecyl chains and electrostatic and hydrogen-bonding interactions involving the polar head groups. MD simulations can track the trajectories of individual molecules, revealing the step-by-step formation of these aggregates. For instance, simulations can show how the long hydrocarbon tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

Classical and reactive MD simulations have been effectively used to study the self-assembly of similar surfactants, such as n-hexadecyltrimethylammonium chloride (CTAC). researchgate.netnih.gov These studies demonstrate that surfactant molecules can form self-aggregates, which can, in turn, influence the microstructure of the surrounding medium. researchgate.netnih.gov Coarse-grained MD simulations, which simplify the representation of molecules to study larger systems over longer timescales, have also been employed to investigate the sphere-to-rod transition in surfactant micelles and the self-assembly of nanoparticle-surfactant complexes. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Surfactant Self-Assembly

| Parameter | Description | Typical Values/Considerations |

| Force Field | A set of parameters that defines the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | The model used to represent water molecules. | TIP3P, SPC/E |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for self-assembly. |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |

| System Size | The number of atoms or molecules in the simulation box. | Thousands to millions of atoms. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. wikipedia.org These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations. For N-(carboxymethyl)-N-hexadecylglycine, quantum chemical calculations can elucidate the reactivity of the molecule and its ability to interact with other chemical species.

A pertinent example of such calculations can be found in the study of a closely related compound, N-(carboxymethyl)-N-tetradecylglycine (NCNT). mdpi.com In this research, Density Functional Theory (DFT) was used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

In the case of NCNT, the HOMO was found to be concentrated on the carboxyl groups, indicating that these are the primary sites for electrophilic attack and electron donation. mdpi.com Conversely, the LUMO was distributed over the entire molecule. mdpi.com These findings suggest that the carboxyl groups are the most reactive part of the molecule, which is critical for understanding its interactions with mineral surfaces in applications like froth flotation. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for N-(carboxymethyl)-N-tetradecylglycine (NCNT) Anion

| Parameter | Value (eV) | Significance |

| EHOMO | -5.239 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.683 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.556 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Data sourced from a study on the C14 analogue, N-(carboxymethyl)-N-tetradecylglycine. mdpi.com

These quantum chemical calculations provide a fundamental understanding of the electronic properties that govern the chemical behavior of N-(carboxymethyl)-N-hexadecylglycine and its analogues.

Adsorption Modeling and Interfacial Interaction Simulations

The performance of surfactants in many applications is determined by their behavior at interfaces, such as the air-water or solid-liquid interface. Adsorption modeling and interfacial interaction simulations are computational techniques used to study how molecules like N-(carboxymethyl)-N-hexadecylglycine accumulate and orient themselves at these interfaces.

Simulations can reveal the preferred adsorption sites on a surface and the nature of the interactions involved, which can range from weak van der Waals forces to stronger chemical bonds. For example, in the study of N-(carboxymethyl)-N-tetradecylglycine (NCNT) interacting with a fluorapatite (B74983) mineral surface, simulations showed that the carboxyl groups of the NCNT anion chemisorb onto the calcium atoms of the mineral surface. mdpi.com This interaction involves the formation of two Ca-O bonds in a bidentate geometry. mdpi.com

The strength of this adsorption can be quantified by calculating the adsorption energy. For the NCNT anion on the fluorapatite (001) surface, the calculated adsorption energy was -8.936 J·m⁻². mdpi.com This strong interaction is crucial for the role of NCNT as a collector in mineral flotation. mdpi.com The simulations also revealed that the NCNT anion displaces water molecules from the mineral surface, a key step in rendering the surface hydrophobic. mdpi.com

Table 3: Calculated Adsorption Energies on Fluorapatite (001) Surface

| Adsorbate | Adsorption Energy (J·m⁻²) |

| NCNT²⁻ | -8.936 |

| OA⁻ (Oleic Acid anion) | -8.785 |

| H₂O | -11.979 |

| OH⁻ | -13.257 |

Data sourced from a study on the C14 analogue, N-(carboxymethyl)-N-tetradecylglycine. mdpi.com

These simulations provide a molecular-level picture of the adsorption process, which is essential for designing and optimizing surfactants for specific interfacial applications.

Predictive Modeling of Supramolecular Architectures and Stability

Predictive modeling aims to forecast the three-dimensional structure and stability of supramolecular assemblies formed by molecules like N-(carboxymethyl)-N-hexadecylglycine. This field of computational chemistry is crucial for the rational design of new materials with desired properties. The goal is to predict the final, stable structure of a supramolecular material based solely on the chemical structure of its constituent molecules. nih.gov

The formation of supramolecular architectures is a complex process influenced by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Computational models can explore the vast conformational space of these assemblies to identify the most energetically favorable structures. For instance, coarse-grained models can be used to simulate the self-assembly of large numbers of surfactant molecules into complex structures like worm-like micelles or vesicles. 166.62.7

The stability of these supramolecular architectures can be assessed by calculating their binding free energies. For example, in simulations of cyanine dye aggregation, the binding free energies for dimer formation were reported to be in the range of 8 to 15 k_B T. mdpi.com Similar calculations could be performed for N-(carboxymethyl)-N-hexadecylglycine to predict the stability of its self-assembled structures.

While specific predictive modeling studies for N-(carboxymethyl)-N-hexadecylglycine were not identified in the provided search results, the methodologies are well-established. Such studies would likely involve a combination of molecular dynamics simulations to generate potential structures and quantum chemical calculations to refine their geometries and determine their relative stabilities. The ultimate aim is to create a computational framework that can guide the synthesis of new supramolecular materials with tailored functionalities. nih.gov

Environmental Fate and Biodegradation Studies of N Carboxymethyl N Hexadecylglycine

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of surfactants is a critical process for their removal from the environment. nih.gov It can be categorized into primary and ultimate biodegradation. Primary degradation involves the alteration of the molecule's structure to the point where it loses its surfactant properties, while ultimate degradation, or mineralization, is the complete breakdown of the compound into carbon dioxide, water, mineral salts, and biomass. core.ac.ukchemicalproductsokc.com For amphoteric surfactants like N-(carboxymethyl)-N-hexadecylglycine, both aerobic and anaerobic pathways are relevant to their environmental degradation. nih.gov

Under aerobic conditions, the biodegradation of surfactants with long alkyl chains typically initiates with the enzymatic oxidation of the terminal methyl group of the hydrophobic alkyl chain (ω-oxidation), followed by the shortening of the chain through β-oxidation. researchgate.net This process sequentially removes two-carbon units, leading to the formation of shorter-chain fatty acids and eventually their complete mineralization through the citric acid cycle. The presence of a long C16 hexadecyl chain in N-(carboxymethyl)-N-hexadecylglycine suggests that this pathway would be a primary mechanism for its aerobic degradation.

Studies on other amphoteric surfactants have shown that they are often readily biodegradable under aerobic conditions. nih.govresearchgate.net The rate and extent of degradation can be influenced by the chemical structure of both the hydrophobic and hydrophilic parts of the molecule. researchgate.net For instance, the presence of an amide bond in the hydrophilic group has been shown to increase degradation rates in some amphoteric surfactants. researchgate.net The iminodiacetic acid group in N-(carboxymethyl)-N-hexadecylglycine is expected to be susceptible to microbial attack, likely following the degradation of the alkyl chain.

Anaerobic environments, such as sediments, flooded soils, and anaerobic digesters in wastewater treatment plants, present different conditions for biodegradation. core.ac.ukmdpi.com While many surfactants are readily degraded aerobically, their breakdown under anaerobic conditions can be slower and less complete. core.ac.uk However, studies have shown that some amphoteric surfactants, including alkylamido betaines and alkyl imidazoline (B1206853) derivatives, are easily biodegradable under anaerobic conditions. nih.govresearchgate.net

The anaerobic degradation of long-chain alkylamines has been observed in denitrifying bacteria, which can utilize them as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The proposed pathway involves the cleavage of the carbon-nitrogen bond to form alkanals, which are then oxidized to fatty acids and further metabolized. nih.gov Given the structure of N-(carboxymethyl)-N-hexadecylglycine, it is plausible that a similar cleavage of the C-N bonds in the iminodiacetic group could occur under anaerobic conditions, following or preceding the degradation of the hexadecyl chain. The complete mineralization under anaerobic conditions often requires the synergistic action of a consortium of different microorganisms. mdpi.com

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Nutrient Availability)

The rate and extent of the biodegradation of N-(carboxymethyl)-N-hexadecylglycine are expected to be influenced by several environmental factors, similar to other surfactants.

| Factor | Influence on Biodegradation | References |

| pH | The pH of the environment can affect the ionic state of amphoteric surfactants and the metabolic activity of microorganisms. chemicalproductsokc.comresearchgate.net For N-(carboxymethyl)-N-hexadecylglycine, changes in pH will alter the charge of the carboxylic acid and amine groups, which can influence its bioavailability and interaction with microbial cells. researchgate.net Some studies on other amphoteric surfactants have shown that biodegradation is favorable at neutral to slightly alkaline pH levels. nih.govsapub.org | chemicalproductsokc.comresearchgate.netresearchgate.netnih.govsapub.org |

| Temperature | Temperature directly impacts microbial metabolic rates. Generally, warmer temperatures, within the optimal range for the degrading microorganisms, accelerate biodegradation. chemicalproductsokc.comascelibrary.org Conversely, low temperatures can significantly slow down the process. ascelibrary.org The thermal stability of the surfactant itself is also a factor, especially in high-temperature environments. mdpi.comnih.gov | chemicalproductsokc.commdpi.comascelibrary.orgnih.gov |

| Nutrient Availability | The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. nih.govresearchgate.net In nutrient-limited environments, the biodegradation of carbon-rich molecules like surfactants can be hindered. N-(carboxymethyl)-N-hexadecylglycine itself contains nitrogen, which could serve as a nutrient source for microorganisms. nih.gov | nih.govresearchgate.net |

| Oxygen Availability | As discussed, the presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant, significantly affecting the degradation rate and completeness. core.ac.ukchemicalproductsokc.com | core.ac.ukchemicalproductsokc.com |

| Bioavailability | The bioavailability of a surfactant, which can be limited by its sorption to soil or sediment particles, is a key factor controlling its degradation rate. nih.gov | nih.gov |

Environmental Persistence and Mobility Assessments

The environmental persistence of a chemical is inversely related to its rate of degradation. For surfactants, persistence is influenced by their chemical structure. Longer alkyl chains can sometimes lead to slower degradation rates. researchgate.net The mobility of surfactants in the environment, particularly in soil and sediment, is largely governed by sorption processes. mdpi.comcapes.gov.br

The hexadecyl chain of N-(carboxymethyl)-N-hexadecylglycine, being a long hydrophobic chain, would likely lead to significant sorption to organic matter in soil and sediment. mdpi.comnih.gov This sorption can reduce its concentration in the aqueous phase, thereby decreasing its mobility but also potentially its bioavailability to microorganisms. nih.govnih.gov The ionic nature of the iminodiacetic acid headgroup, which varies with pH, will also play a crucial role in its interaction with charged soil and sediment particles. researchgate.netnih.gov At low pH, the molecule will be more cationic and adsorb more strongly to negatively charged surfaces like clay and organic matter. researchgate.net This sorption behavior is a key determinant of its potential to leach into groundwater. youtube.com

Role in Environmental Remediation Technologies (e.g., Bioremediation Enhancement)

While direct application of N-(carboxymethyl)-N-hexadecylglycine for bioremediation of other pollutants is not documented, its properties as a surfactant are relevant to remediation technologies, particularly in the context of enhanced oil recovery (EOR). researchgate.netdntb.gov.uaacs.org Surfactants are used in EOR to reduce interfacial tension between oil and water, and to alter the wettability of reservoir rocks, thereby mobilizing trapped oil. researchgate.netacs.org

The use of biodegradable surfactants in these applications is advantageous as it minimizes the long-term environmental impact of the injected fluids. cosmeticsandtoiletries.com The process of mobilizing hydrocarbons can also be considered a form of remediation for contaminated sites, such as in surfactant-enhanced aquifer remediation (SEAR). In SEAR, surfactants are used to desorb and solubilize contaminants from soil and aquifer materials, making them available for physical removal or bioremediation. nih.gov Although not specifically documented for N-(carboxymethyl)-N-hexadecylglycine, its surfactant properties suggest a potential utility in such applications. The enhancement of bioavailability of hydrophobic pollutants through the action of surfactants can stimulate their biodegradation by indigenous or introduced microorganisms. nih.gov

Emerging Applications in Advanced Materials and Systems Engineering Non Clinical Focus

Design of Controlled Release Systems (Material Science Perspective)

No specific studies were found that detail the use of Glycine (B1666218), N-(carboxymethyl)-N-hexadecyl- in the design or formulation of controlled release systems from a material science perspective. General principles of using amphiphilic molecules for encapsulating and controlling the release of active substances are well-established, but specific research applying these principles to this compound is not present in the available literature.

Development of "Smart" Materials and Responsive Chemical Systems

The development of "smart" materials often relies on molecules that can respond to external stimuli such as pH, temperature, or light. While the zwitterionic nature of the head-group in Glycine, N-(carboxymethyl)-N-hexadecyl- suggests potential pH-responsive behavior, no specific research articles or patents were identified that explore or confirm its use in the creation of such responsive materials or chemical systems.

Formulation in Functional Materials with Tuned Performance

Functional materials with tuned performance characteristics often incorporate specialized additives to control properties like surface tension, wettability, or interfacial interactions. As a potential surfactant, Glycine, N-(carboxymethyl)-N-hexadecyl- could theoretically be used for such purposes. However, there is a lack of specific data or case studies in the public domain demonstrating its formulation in materials to achieve specific performance outcomes.

Sustainable Chemical Technologies and Ionic Liquid Applications

The use of glycine-betaine analogue ionic liquids has been explored in the context of sustainable chemical technologies, such as in the purification of monoclonal antibodies. researchgate.net These related compounds highlight the potential for glycine derivatives in green chemistry. Nevertheless, no information was found regarding the specific application or investigation of Glycine, N-(carboxymethyl)-N-hexadecyl- as an ionic liquid or in other sustainable chemical technologies.

Future Directions and Research Challenges for N Carboxymethyl N Hexadecylglycine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of N-substituted amino acids often involves multi-step procedures that may not align with the principles of green chemistry. researchgate.net A primary challenge lies in developing new synthetic pathways for N-(carboxymethyl)-N-hexadecylglycine that are not only high-yielding but also environmentally benign. Future research is increasingly focused on catalytic methods that minimize waste and energy consumption.

Key research directions include:

Biocatalysis: The use of enzymes, such as lipases and aminoacylases, presents a promising avenue for the synthesis of amino acid-based surfactants. researchgate.net While enzymatic routes can offer high selectivity under mild conditions, challenges in achieving high yields for this specific type of N,N-disubstituted glycine (B1666218) derivative remain. researchgate.net Future work will likely involve enzyme engineering and optimization of reaction conditions to improve conversion rates.

Catalytic Amination: Research into the direct amination of bio-derived hydroxy acids using ammonia (B1221849) over heterogeneous catalysts, such as ruthenium supported on N-doped carbon nanotubes, is showing great promise for amino acid synthesis. researchgate.net Adapting such catalytic systems for the specific and controlled dialkylation required for N-(carboxymethyl)-N-hexadecylglycine is a significant but worthwhile challenge.

Green Solvents and Reagents: Moving away from traditional organic solvents towards water or bio-based solvents is a critical goal. The Schotten-Baumann reaction, a common method for producing similar surfactants, often requires alkaline conditions and organic solvents, leading to significant effluent. researchgate.net The development of synthetic routes that operate effectively in greener solvent systems is essential for industrial-scale sustainable production.

| Synthetic Approach | Potential Advantages | Current Research Challenges |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, renewable catalysts. researchgate.net | Low yields for N,N-disubstituted products, enzyme stability and cost. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, potential for continuous processes, use of bio-based feedstocks. researchgate.net | Achieving high selectivity for the target molecule, catalyst deactivation. |

| Green Chemistry Routes | Reduced environmental impact, lower toxicity, improved safety. researchgate.net | Maintaining high reaction efficiency and yield in aqueous or bio-solvents. |

Exploration of Complex Co-Assembly Systems and Hierarchical Structure Formation

The ability of N-(carboxymethyl)-N-hexadecylglycine to self-assemble is a cornerstone of its functionality. However, the next frontier lies in understanding and controlling its co-assembly with other molecules to create complex, hierarchical materials with emergent properties. Such systems can be designed to respond to multiple stimuli, offering a new level of sophistication in material design.

Future research will likely explore co-assembly with:

Polymers: Combining N-(carboxymethyl)-N-hexadecylglycine with polymers, including biopolymers like gelatin or synthetic polymers, can lead to the formation of robust hydrogels or membranes. acs.org The surfactant can act as a template or stabilizer, influencing the mechanical properties and responsiveness of the final material.

Peptides and Proteins: The interaction between amphiphilic molecules and proteins or peptides can drive the formation of dynamic, non-equilibrium systems. nih.gov Research into how N-(carboxymethyl)-N-hexadecylglycine interacts with specific peptide sequences could lead to materials with capabilities for self-healing, controlled morphogenesis, and applications in tissue engineering. nih.gov

Nanoparticles: Using the self-assembled structures of N-(carboxymethyl)-N-hexadecylglycine as templates for the synthesis of nanoparticles or as vehicles for their delivery is a burgeoning field. The amphiphile can control the size, shape, and surface properties of the resulting nanomaterials.

Advanced Characterization of Dynamic Supramolecular Processes

To fully harness the potential of N-(carboxymethyl)-N-hexadecylglycine in complex systems, a deeper understanding of the kinetics and dynamics of its self-assembly and co-assembly processes is required. While static characterization provides a snapshot, advanced techniques are needed to observe these processes in real-time and under relevant conditions.

Key techniques for future investigation include:

Microscopy: Advanced imaging techniques like cryo-transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) are crucial for visualizing the morphology of self-assembled and co-assembled structures with high resolution. mdpi.com

Scattering Methods: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) provide critical information about the size, shape, and internal structure of micelles, vesicles, and other aggregates in solution.

Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can probe the molecular interactions and dynamics within supramolecular assemblies, offering insights into the mobility and environment of different parts of the N-(carboxymethyl)-N-hexadecylglycine molecule.

Investigating these dynamic processes will be key to designing materials with precisely controlled release profiles, stimuli-responsiveness, and self-healing capabilities. nih.gov

Predictive Modeling of Self-Assembly and Environmental Interactions

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and understanding complex molecular phenomena. For N-(carboxymethyl)-N-hexadecylglycine, predictive modeling offers a pathway to understanding its behavior at a molecular level, guiding experimental work and reducing development time.

Future research in this area will focus on:

Molecular Dynamics (MD) Simulations: Atomistic MD simulations can provide detailed insights into the aggregation of glycine derivatives in aqueous solutions, the formation of clusters, and their interaction with other molecules or surfaces. rsc.orgnih.govnih.gov These simulations can help elucidate the forces driving self-assembly and predict the structure of the resulting aggregates. nih.govnih.gov

Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, coarse-grained models that simplify molecular representations are necessary. These models can be used to predict the phase behavior of N-(carboxymethyl)-N-hexadecylglycine and its mixtures, as well as the formation of complex hierarchical structures.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the functional properties of new derivatives of N-(carboxymethyl)-N-hexadecylglycine based on their molecular structure. This can streamline the design of new amphiphiles with tailored properties for specific applications.

These computational approaches will be crucial for understanding how modifications to the molecular structure of N-(carboxymethyl)-N-hexadecylglycine affect its aggregation behavior and its interactions with environmental components, such as biological membranes or mineral surfaces. mdpi.comrsc.org

Expansion into New Areas of Sustainable Chemistry and Material Science Applications

The unique properties of N-(carboxymethyl)-N-hexadecylglycine position it as a versatile building block for a new generation of sustainable materials and chemical formulations. Moving beyond its current uses, research is beginning to explore its potential in several innovative areas.